molecular formula C11H16N2O8S2 B13881760 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide

4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide

Cat. No.: B13881760
M. Wt: 368.4 g/mol
InChI Key: OJHCJGHFUHAITQ-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes both sulfonyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonation: Introduction of the sulfonyl group.

    Etherification: Attachment of the 2-(2-Methoxyethoxy)ethyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and appropriate solvents and catalysts for etherification.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
  • 4-{[2-(2-Methoxyethoxy)ethyl]sulfonyl}morpholine

Uniqueness

4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide is unique due to the combination of its nitro and sulfonyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C11H16N2O8S2

Molecular Weight

368.4 g/mol

IUPAC Name

4-[2-(2-methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C11H16N2O8S2/c1-20-4-5-21-6-7-22(16,17)11-3-2-9(23(12,18)19)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,18,19)

InChI Key

OJHCJGHFUHAITQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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